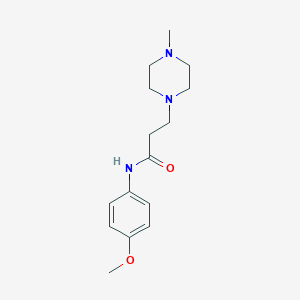![molecular formula C20H18ClN3O3 B248863 3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248863.png)
3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as CP-544, 959, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrazolo[3,4-b]pyridin-6-one derivative that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959 involves its ability to bind to the dopamine D3 receptor and modulate its activity. This modulation results in the regulation of dopamine release in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959 has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which can have effects on attention, motivation, and reward. It has also been shown to have analgesic effects, which may be mediated through its interaction with the dopamine D3 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959 has several advantages for use in lab experiments. It has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Its synthesis method is well-established, which makes it relatively easy to obtain in large quantities. However, one limitation of 3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959 is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959 in scientific research. One area of interest is its potential use in the treatment of drug addiction, particularly cocaine addiction. Another area of interest is its potential use in the treatment of neuropsychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959 and its potential for off-target effects.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959 involves a multi-step process that has been described in various research articles. The most commonly used method involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxybenzylamine to form an intermediate compound. This intermediate is then reacted with 4-hydroxypyrazole and a suitable acid catalyst to produce 3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, 959 has been extensively studied for its potential use in scientific research. It has been found to have a high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neuropsychiatric disorders. It has also been studied for its potential use in the treatment of drug addiction and as an analgesic.
Propiedades
Nombre del producto |
3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one |
|---|---|
Fórmula molecular |
C20H18ClN3O3 |
Peso molecular |
383.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H18ClN3O3/c1-26-13-7-8-16(27-2)14(9-13)15-10-17(25)22-20-18(15)19(23-24-20)11-3-5-12(21)6-4-11/h3-9,15H,10H2,1-2H3,(H2,22,23,24,25) |
Clave InChI |
HCNBJPPYIFFAPP-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl |
SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2CC(=O)NC3=NNC(=C23)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B248780.png)
![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)



![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B248794.png)
methanone](/img/structure/B248796.png)





![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)
